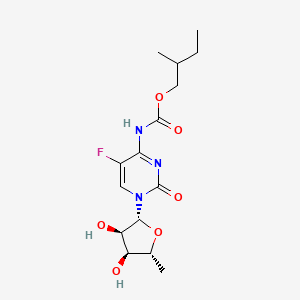

5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine

Description

Properties

IUPAC Name |

2-methylbutyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22FN3O6/c1-4-7(2)6-24-15(23)18-12-9(16)5-19(14(22)17-12)13-11(21)10(20)8(3)25-13/h5,7-8,10-11,13,20-21H,4,6H2,1-3H3,(H,17,18,22,23)/t7?,8-,10-,11-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBAXSXXYPPILCT-DGHYOTGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22FN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20238368 | |

| Record name | 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910129-15-6 | |

| Record name | 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0910129156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20238368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5´-Deoxy-5-Fluoro-N-(2-Methylbutoxy)carbonyl)Cytidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5'-DEOXY-5-FLUORO-N4-(2-METHYL-1-BUTYLOXYCARBONYL)CYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JD5QG20W5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative synthesis pathway for 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine, a known impurity and analogue of the antineoplastic agent Capecitabine. The synthesis of such derivatives is crucial for their use as reference standards in purity and stability testing of the active pharmaceutical ingredient. The methodologies outlined herein are based on established procedures for the synthesis of Capecitabine and other N4-acyl-5'-deoxy-5-fluorocytidine compounds.

I. Overview of the Synthetic Strategy

The synthesis of this compound can be approached through a multi-step process. A common strategy involves the initial preparation of a protected 5'-deoxy-5-fluorocytidine intermediate, followed by the introduction of the 2-methyl-1-butyloxycarbonyl group at the N4 position of the cytosine base. The final step typically involves the removal of any protecting groups.

An alternative and often more efficient approach, which will be the focus of this guide, starts with 5-fluorocytosine and a protected 5-deoxyribose derivative. These are coupled to form a protected nucleoside, which is then acylated at the N4-position, followed by deprotection to yield the final product. This method avoids the direct handling of 5'-deoxy-5-fluorocytidine, which can be challenging.

II. Experimental Protocols

The following protocols are representative and may require optimization based on specific laboratory conditions and reagent purity.

Step 1: Preparation of 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine

This step involves the coupling of silylated 5-fluorocytosine with a protected 5-deoxyribose derivative.

Materials:

-

5-Fluorocytosine

-

Hexamethyldisilazane (HMDS)

-

Trifluoromethanesulfonic acid trimethylsilyl ester (TMSOTf) or another suitable catalyst

-

1,2,3-Tri-O-acetyl-5-deoxy-D-ribofuranose

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

-

Pyridine

-

Methanol

-

Ethyl acetate

-

Water

Procedure:

-

A suspension of 5-fluorocytosine in an anhydrous solvent is treated with hexamethyldisilazane and a catalytic amount of TMSOTf.

-

The mixture is heated to reflux until a clear solution is obtained, indicating the formation of the silylated 5-fluorocytosine.

-

The reaction mixture is cooled, and 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose is added.

-

A Lewis acid catalyst (e.g., TMSOTf) is added, and the reaction is stirred at room temperature or with gentle heating until the coupling is complete (monitored by TLC or HPLC).

-

The reaction is quenched with methanol and the solvent is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine, which can be purified by crystallization or chromatography.

Step 2: Synthesis of 2-methyl-1-butyl chloroformate

This reagent is not commonly commercially available and may need to be synthesized.

Materials:

-

2-methyl-1-butanol

-

Phosgene or a phosgene equivalent (e.g., triphosgene)

-

Anhydrous inert solvent (e.g., toluene, dichloromethane)

-

Anhydrous base (e.g., pyridine, triethylamine)

Procedure:

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions due to the high toxicity of phosgene and its equivalents.

-

A solution of 2-methyl-1-butanol in an anhydrous inert solvent is cooled in an ice bath.

-

A solution of phosgene or a phosgene equivalent is added dropwise while maintaining the low temperature.

-

An anhydrous base is added to scavenge the HCl produced during the reaction.

-

The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

The reaction is monitored for completion (e.g., by GC-MS analysis of an aliquot).

-

Upon completion, the reaction mixture is filtered to remove the salt byproduct, and the solvent is carefully removed under reduced pressure to yield the crude 2-methyl-1-butyl chloroformate, which should be used immediately or stored under an inert atmosphere.

Step 3: N4-Acylation to form 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine

Materials:

-

2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine

-

2-methyl-1-butyl chloroformate

-

Anhydrous pyridine or another suitable base and solvent

-

Anhydrous dichloromethane or acetonitrile

Procedure:

-

2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine is dissolved in anhydrous pyridine or a mixture of an anhydrous solvent and a base.

-

The solution is cooled in an ice bath.

-

2-methyl-1-butyl chloroformate is added dropwise to the cooled solution.

-

The reaction mixture is stirred at 0°C and then allowed to warm to room temperature. The reaction progress is monitored by TLC or HPLC.

-

Once the reaction is complete, the mixture is diluted with dichloromethane and washed successively with cold water, dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

Step 4: Deprotection to yield this compound

This final step removes the acetyl protecting groups from the ribose moiety.

Materials:

-

2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine

-

Methanolic ammonia or sodium methoxide in methanol

-

Methanol

-

Silica gel for chromatography

Procedure:

-

The crude product from the previous step is dissolved in methanol.

-

The solution is cooled in an ice bath, and a solution of methanolic ammonia or a catalytic amount of sodium methoxide in methanol is added.

-

The reaction is stirred at room temperature and monitored by TLC or HPLC until the deprotection is complete.

-

The reaction is neutralized with an acidic resin or by adding a slight excess of acetic acid.

-

The solvent is removed under reduced pressure.

-

The residue is purified by silica gel column chromatography to afford the final product, this compound.

III. Quantitative Data

The following table summarizes representative yields for the synthesis of Capecitabine, which can be considered analogous to the synthesis of the target compound. Actual yields for this compound may vary.

| Step | Starting Material | Product | Representative Yield (%) |

| 1. Coupling | 5-Fluorocytosine and protected ribose | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | 70-85 |

| 2. N4-Acylation | 2',3'-Di-O-acetyl-5'-deoxy-5-fluorocytidine | 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N4-(pentyloxycarbonyl)cytidine (Capecitabine intermediate) | 80-95 |

| 3. Deprotection | Protected Capecitabine intermediate | Capecitabine | 85-95 |

IV. Visualizations

Synthesis Pathway

The following diagram illustrates the overall synthetic route.

Caption: Overall synthesis pathway for this compound.

Experimental Workflow

This diagram outlines the general laboratory workflow for a single step in the synthesis.

Caption: General experimental workflow for a synthetic step.

An In-Depth Technical Guide to 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological context of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine. The information is tailored for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Core Physicochemical Properties

This compound is a derivative of fluorocytidine and is recognized primarily as an impurity or intermediate in the synthesis of Capecitabine, a widely used chemotherapeutic agent.[1] Its chemical structure and properties are crucial for its identification, purification, and understanding its role in synthetic processes.

Identification and Structural Formula

-

IUPAC Name: 2-methylbutyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate[2]

-

SMILES: CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)[C@H]2--INVALID-LINK--C)O">C@@HO[1][2]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of the compound.

| Property | Value | Source(s) |

| Molecular Weight | 359.35 g/mol | [1][2][4][5] |

| Monoisotopic Mass | 359.14926359 Da | [2] |

| Melting Point | 106-109°C; 63-64°C | [4][6] |

| Density (Predicted) | 1.49 ± 0.1 g/cm³ | [4] |

| Polar Surface Area | 121 Ų | [2] |

| Purity | >96%; ≥98% | [1][6] |

Note: Discrepancies in melting point may arise from different polymorphic forms or measurement conditions.

Qualitative Properties

The following table outlines the qualitative physical and chemical characteristics.

| Property | Description | Source(s) |

| Appearance | White powder; Solid | [3][4] |

| Solubility | Slightly soluble in Methanol | [4] |

| Storage | Room temperature; 4°C; Recommended cool, dark place (<15°C) | [1][3] |

| Stability | Valid period of 48 months under appropriate storage | [3] |

Experimental Protocols and Analytical Characterization

Detailed experimental protocols for the synthesis of this compound are proprietary to chemical manufacturers. However, the characterization and quality control of this compound rely on standard analytical techniques common in organic and pharmaceutical chemistry. Commercial suppliers typically provide a Certificate of Analysis (CoA) with comprehensive data from these methods.[7]

Common Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound, often exceeding 98%.[7] It separates the target compound from impurities and starting materials.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR is employed to confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.[7]

-

Mass Spectrometry (MS): This technique verifies the molecular weight and elemental composition of the compound.[7]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[7]

The general workflow for the analytical characterization of a synthesized batch of this compound is outlined below.

Biological Context and Signaling Pathways

This compound is not known to have direct biological activity itself. Its significance lies in its relationship to Capecitabine, a prodrug that undergoes a three-step enzymatic conversion to the active anticancer agent 5-fluorouracil (5-FU).[8][9] The compound is a structurally related variant of the first metabolite in this pathway, 5'-deoxy-5-fluorocytidine.

The metabolic activation of Capecitabine occurs selectively in tumor tissues, where the converting enzymes are more concentrated.[8]

-

Step 1: Capecitabine is hydrolyzed by carboxylesterase in the liver to 5'-deoxy-5-fluorocytidine (5'-DFCR).[8]

-

Step 2: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR or Doxifluridine) by cytidine deaminase, an enzyme found in the liver and tumor tissues.[9]

-

Step 3: Finally, thymidine phosphorylase, which is present at higher levels in tumor cells, converts 5'-DFUR into the active drug, 5-fluorouracil (5-FU).[9]

5-FU exerts its cytotoxic effects by inhibiting thymidylate synthase, a critical enzyme in the synthesis of thymidine, which is essential for DNA replication.[9][10] This inhibition disrupts DNA synthesis and repair, leading to cell death in rapidly dividing cancer cells.

The following diagram illustrates the metabolic activation pathway of Capecitabine.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C15H22FN3O6 | CID 57355711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, CasNo.162204-30-0 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 4. chembk.com [chembk.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. anaxlab.com [anaxlab.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Metabolism and mechanism of action of 5-fluorodeoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine: A Technical Overview of Capecitabine Impurity D

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine, an impurity of the chemotherapeutic agent capecitabine, designated as Capecitabine Impurity D. This document collates critical information on its physicochemical properties, analytical methodologies for its detection and quantification, and insights into its formation. The content is intended to support research, quality control, and drug development activities related to capecitabine.

Introduction

Capecitabine is an orally administered prodrug of 5-fluorouracil (5-FU), widely used in the treatment of various cancers, including colorectal and breast cancer.[1][2] As with any pharmaceutical active ingredient, the purity of capecitabine is critical to its safety and efficacy. Impurities can arise during the synthesis, storage, or degradation of the drug product.[3] this compound (Capecitabine Impurity D) is a known related substance of capecitabine. A thorough understanding of this impurity is essential for controlling its levels within acceptable limits as per regulatory guidelines.[4]

Physicochemical Properties

This compound is structurally similar to capecitabine, with the key difference being the N4-alkoxycarbonyl group. The quantitative data for this impurity are summarized in the table below.

| Property | Value | References |

| Chemical Name | This compound | |

| Synonyms | Capecitabine Impurity D, (2RS)-2-Methylbutyl [1-(5-deoxy-β-D-ribofuranosyl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl]carbamate | [5] |

| CAS Number | 910129-15-6 | |

| Molecular Formula | C15H22FN3O6 | |

| Molecular Weight | 359.35 g/mol |

Formation and Synthesis

The precise formation pathway of Capecitabine Impurity D is not extensively detailed in the public literature. However, it is likely a process-related impurity or a degradation product. The synthesis of N4-alkoxycarbonyl cytidine derivatives generally involves the reaction of a cytidine intermediate with an appropriate chloroformate. Therefore, the presence of 2-methyl-1-butyl chloroformate as a reagent or an impurity in the synthesis of capecitabine could lead to the formation of Impurity D.

A plausible synthetic pathway is illustrated below. This is a generalized representation based on known organic chemistry principles for the formation of similar compounds.

Analytical Methodologies

The detection and quantification of capecitabine impurities are primarily achieved using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). Several validated methods have been reported in the literature.

Experimental Protocol: RP-HPLC Method for Capecitabine and its Impurities

This section provides a detailed experimental protocol based on a published method for the analysis of capecitabine and its related substances.

1. Instrumentation:

-

A High-Performance Liquid Chromatograph equipped with a UV detector.

2. Chromatographic Conditions:

| Parameter | Condition |

| Column | Inertsil ODS-3V (250 x 4.6mm, 5µm) or equivalent |

| Mobile Phase | Channel A: 20mM Ammonium Formate buffer, Methanol, and Acetonitrile (75:25:5 v/v/v)Channel B: Methanol, 20mM Ammonium Acetate buffer, and Acetonitrile (80:15:5 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Autosampler Temperature | 5°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 250 nm |

3. Preparation of Solutions:

-

Diluent: A mixture of Methanol, water, and acetonitrile (70:25:5 v/v/v).

-

Standard Solution: Accurately weigh and dissolve an appropriate amount of Capecitabine Impurity D reference standard in the diluent to obtain a known concentration.

-

Sample Solution: Accurately weigh and dissolve the capecitabine drug substance or product in the diluent to a suitable concentration for analysis.

4. Analysis Workflow:

The following diagram illustrates the general workflow for the analysis of Capecitabine Impurity D.

Pharmacological and Toxicological Profile

There is currently a lack of publicly available data on the specific pharmacological or toxicological effects of this compound. As a matter of principle in pharmaceutical quality control, all impurities are considered potentially harmful unless proven otherwise. The presence of impurities can potentially impact the safety and efficacy of the final drug product. Therefore, it is crucial to control the levels of Capecitabine Impurity D within the limits specified by pharmacopoeias and regulatory bodies. The toxicity of capecitabine itself is well-documented and is primarily related to its conversion to 5-fluorouracil.[6]

Signaling Pathway of the Parent Compound: Capecitabine Activation

To provide context, the following diagram illustrates the metabolic activation pathway of the parent drug, capecitabine, to its active form, 5-fluorouracil. Impurities such as Impurity D are not part of this therapeutic pathway.

Conclusion

This compound, or Capecitabine Impurity D, is a critical quality attribute to monitor in the production of capecitabine. This technical guide summarizes its known properties and provides a framework for its analysis. While specific data on its synthesis and biological activity are limited, the information presented here, based on available scientific literature, serves as a valuable resource for professionals in the pharmaceutical industry. Further research into the synthesis, isolation, and biological evaluation of this impurity is encouraged to enhance the overall understanding and control of capecitabine quality.

References

- 1. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 3. veeprho.com [veeprho.com]

- 4. Capecitabine Impurities | SynZeal [synzeal.com]

- 5. Capecitabine EP Impurity D | 910129-15-6 [chemicea.com]

- 6. pure.eur.nl [pure.eur.nl]

The Core Mechanism of Action of Fluoropyrimidine Carbamates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of fluoropyrimidine carbamates, a class of orally administered prodrugs that have become a cornerstone in the treatment of various solid tumors. The primary focus of this guide is capecitabine, the most prominent member of this class, which serves as an exemplary model to elucidate the intricate multi-step activation process and subsequent cytotoxic effects that underpin the therapeutic efficacy of these agents.

Introduction: The Rationale for Fluoropyrimidine Carbamate Prodrugs

Fluoropyrimidine carbamates were designed to overcome the limitations of intravenously administered 5-fluorouracil (5-FU), a mainstay of cancer chemotherapy. By creating an oral prodrug, the goal was to improve patient convenience, mimic the pharmacokinetic profile of continuous 5-FU infusion, and achieve tumor-selective activation to enhance efficacy while minimizing systemic toxicity. Capecitabine, a fluoropyrimidine carbamate, is rationally designed to be converted to 5-FU through a cascade of enzymatic reactions, with the final and rate-limiting step preferentially occurring within tumor tissue.

The Multi-Step Enzymatic Activation Pathway

The conversion of fluoropyrimidine carbamates, such as capecitabine, to the active cytotoxic agent 5-FU is a three-step enzymatic process that primarily takes place in the liver and tumor tissues.

Step 1: Hydrolysis by Carboxylesterase

Following oral administration and absorption through the gastrointestinal tract, capecitabine is first metabolized in the liver by carboxylesterases (CES), specifically CES1 and CES2.[1][2] These enzymes hydrolyze the carbamate bond of capecitabine to form 5'-deoxy-5-fluorocytidine (5'-DFCR).[1][2]

Step 2: Deamination by Cytidine Deaminase

The intermediate metabolite, 5'-DFCR, is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by the enzyme cytidine deaminase (CDA).[3] This enzyme is highly expressed in both the liver and various tumor tissues.[3]

Step 3: Phosphorolysis by Thymidine Phosphorylase

The final and crucial activation step involves the conversion of 5'-DFUR to the active drug, 5-fluorouracil (5-FU), by thymidine phosphorylase (TP).[4][5][6] A key aspect of the tumor-selective action of capecitabine is the significantly higher expression of thymidine phosphorylase in many tumor tissues compared to normal tissues.[4][5][6]

Figure 1: Enzymatic activation pathway of Capecitabine.

Downstream Cellular Mechanisms of Action

Once converted to 5-FU, the cytotoxic effects are mediated through two primary mechanisms: inhibition of thymidylate synthase and incorporation into RNA and DNA.

3.1. Inhibition of Thymidylate Synthase (TS)

5-FU is metabolized within the cell to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP, in the presence of the cofactor 5,10-methylenetetrahydrofolate, forms a stable ternary complex with thymidylate synthase (TS). This complex inhibits the normal function of TS, which is to catalyze the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). The depletion of dTMP leads to a scarcity of deoxythymidine triphosphate (dTTP), an essential precursor for DNA synthesis and repair. The resulting "thymineless death" is a major contributor to the cytotoxic effects of 5-FU.

3.2. Incorporation into RNA and DNA

5-FU can also be anabolized to 5-fluorouridine triphosphate (FUTP), which is then incorporated into RNA in place of uridine triphosphate (UTP). This fraudulent nucleotide disrupts RNA processing and function, leading to errors in transcription and protein synthesis. Additionally, 5-fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA fragmentation and instability.

Figure 2: Downstream cellular effects of 5-Fluorouracil.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profiles of capecitabine and its metabolites have been characterized in several studies. The following table summarizes key pharmacokinetic parameters following oral administration of capecitabine.

| Parameter | Capecitabine | 5'-DFCR | 5'-DFUR | 5-FU |

| Cmax (μg/mL) | 5.2 ± 1.3[7] | 5.6 ± 2.1[7] | 6.4 ± 1.6[7] | 1.26 ± 0.23[7] |

| Tmax (h) | 1 ± 0.25[7] | ~1.0[8] | ~1.0[8] | ~1.0[8] |

| AUC (μg·h/mL) | 28 ± 10[7] | - | - | - |

| Half-life (t1/2) (h) | 2.7[7] | - | - | - |

Values are presented as mean ± standard deviation. Data are compiled from studies in colorectal cancer patients.[7][8]

In Vitro Cytotoxicity (IC50 Values)

The cytotoxic activity of capecitabine and its active metabolite, 5-FU, has been evaluated in various cancer cell lines. It is important to note that the IC50 of capecitabine in vitro is often high, as most cancer cell lines lack the necessary enzymes for its complete activation to 5-FU.

| Cell Line | Drug | IC50 (µM) | Exposure Time (h) |

| MCF7 (Breast Cancer) | Capecitabine | 1147.9 | 48[9] |

| MCF7 (Breast Cancer) | 5-FU | 0.38 | 48[9] |

| MCF7 (Breast Cancer) | Capecitabine | 921.1 | 72[9] |

Enzyme Kinetics

The efficiency of the enzymatic conversions in the activation pathway of capecitabine is a critical determinant of its therapeutic efficacy.

| Enzyme | Substrate | Km |

| Thymidine Phosphorylase | 5'-DFUR | 1.69 x 10⁻³ M[4] |

| Thymidine Phosphorylase | Thymidine | 2.43 x 10⁻⁴ M[4] |

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of fluoropyrimidine carbamates on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well microplates

-

Test compound (e.g., capecitabine, 5-FU)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10][11]

-

Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).[12][13]

-

Incubation: Incubate the plates for the desired exposure time (e.g., 48 or 72 hours).[12][13]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[10][11][14]

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][11][14]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10][11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cytidine Deaminase (CDA) Activity Assay

This protocol outlines a method to measure the activity of cytidine deaminase, a key enzyme in the activation of fluoropyrimidine carbamates.

Objective: To quantify CDA activity in biological samples.

Principle: CDA catalyzes the deamination of cytidine to uridine and ammonia. The released ammonia can be quantified using a colorimetric or fluorometric assay.

Materials:

-

Biological sample (cell lysate, tissue homogenate)

-

CDA Assay Buffer

-

Cytidine (substrate)

-

Ammonia detection reagent (e.g., Nessler's reagent or a fluorometric probe)

-

Ammonium chloride standard

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize tissue or lyse cells in CDA Assay Buffer on ice. Centrifuge to remove cellular debris and collect the supernatant.[15]

-

Reaction Setup: In a 96-well plate, add the sample supernatant to wells. Prepare a standard curve using the ammonium chloride standard.

-

Reaction Initiation: Add the cytidine substrate to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Ammonia Detection: Stop the reaction and add the ammonia detection reagent to each well.

-

Measurement: Measure the absorbance or fluorescence according to the detection reagent's specifications.

-

Data Analysis: Subtract the background reading from the sample readings. Calculate the amount of ammonia produced in the samples by comparing the readings to the standard curve. Express CDA activity in units per milligram of protein (e.g., µmol/min/mg).

Thymidylate Synthase (TS) Inhibition Assay

This protocol describes a method to assess the inhibition of thymidylate synthase by 5-FU metabolites.

Objective: To measure the inhibitory effect of a compound on TS activity.

Principle: TS activity is measured by monitoring the conversion of dUMP to dTMP. A common method is the tritium release assay, where the release of tritium from [5-³H]dUMP is quantified.

Materials:

-

Cell lysate or purified TS enzyme

-

[5-³H]dUMP (radiolabeled substrate)

-

5,10-methylenetetrahydrofolate (cofactor)

-

Reaction buffer

-

Test inhibitor (e.g., FdUMP)

-

Activated charcoal suspension

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, cell lysate or purified enzyme, and the test inhibitor at various concentrations.[16]

-

Pre-incubation: Pre-incubate the reaction mixture to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding [5-³H]dUMP and the cofactor, 5,10-methylenetetrahydrofolate.[16]

-

Incubation: Incubate the reaction at 37°C for a specific time.[16]

-

Reaction Termination: Stop the reaction by adding an activated charcoal suspension, which binds to the unreacted [5-³H]dUMP.[16]

-

Separation: Centrifuge the mixture to pellet the charcoal.

-

Quantification: Transfer the supernatant, containing the tritiated water produced during the reaction, to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.[16]

-

Data Analysis: Calculate the percentage of TS inhibition for each inhibitor concentration compared to a control without the inhibitor. Determine the IC50 value of the inhibitor.

Conclusion

Fluoropyrimidine carbamates represent a significant advancement in cancer chemotherapy, offering an effective oral treatment option for a range of solid tumors. Their intricate, multi-step enzymatic activation, culminating in the tumor-selective generation of 5-FU, is a testament to rational drug design. A thorough understanding of this mechanism, from the initial hydrolysis to the downstream inhibition of thymidylate synthase and disruption of nucleic acid synthesis, is crucial for optimizing their clinical use, developing novel analogs, and overcoming mechanisms of resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and clinicians working to further advance the field of fluoropyrimidine-based cancer therapy.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. epublications.vu.lt [epublications.vu.lt]

- 4. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]

- 5. Induction of thymidine phosphorylase expression by AZT contributes to enhancement of 5'-DFUR cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of Capecitabine and Four Metabolites in a Heterogeneous Population of Cancer Patients: A Comprehensive Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usa-journals.com [usa-journals.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. clyte.tech [clyte.tech]

- 12. texaschildrens.org [texaschildrens.org]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Upregulation of cytidine deaminase in NAT1 knockout breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

enzymatic conversion of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine to 5-FU

An in-depth technical guide on the enzymatic conversion of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine to 5-Fluorouracil (5-FU) is detailed below, intended for researchers, scientists, and drug development professionals. This compound is a derivative of Capecitabine, an orally administered chemotherapeutic agent, and its activation to the cytotoxic drug 5-FU follows the same metabolic pathway.

Introduction

This compound is a prodrug that undergoes a three-step enzymatic conversion to its active form, 5-fluorouracil (5-FU). This process is designed to achieve tumor-selective activation of 5-FU, thereby enhancing its therapeutic index. The activation cascade involves three key enzymes primarily located in the liver and tumor tissues. This guide provides a comprehensive overview of this metabolic pathway, including quantitative enzymatic data, detailed experimental protocols, and visual diagrams of the involved processes.

Enzymatic Conversion Pathway

The conversion is a sequential three-step process:

-

Step 1: Hydrolysis by Carboxylesterase (CES) The first step occurs predominantly in the liver, where the carbamate side chain of the parent compound is hydrolyzed by carboxylesterase (CES) to form 5'-deoxy-5-fluorocytidine (5'-DFCR).[1][2] Human CES1 and CES2 are the primary isoforms involved in this conversion.[3]

-

Step 2: Deamination by Cytidine Deaminase (CDA) 5'-DFCR is subsequently converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by the action of cytidine deaminase (CDA).[2][4] This enzyme is found in both the liver and tumor tissues.[2]

-

Step 3: Phosphorolysis by Thymidine Phosphorylase (TP) The final and rate-limiting step is the conversion of 5'-DFUR to the active drug, 5-FU. This reaction is catalyzed by thymidine phosphorylase (TP).[2][5] Notably, TP is often overexpressed in various solid tumors compared to normal tissues, leading to a higher concentration of 5-FU at the tumor site.[2][5]

Visualization of the Metabolic Pathway

Caption: The three-step enzymatic conversion of the prodrug to 5-FU.

Quantitative Data

The following tables summarize the kinetic parameters for the key enzymes involved in the metabolic activation pathway.

| Enzyme | Substrate | Km (mM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (min⁻¹ mM⁻¹) | Source |

| Carboxylesterase 1A1 (CES1A1) | Capecitabine | - | - | 14.7 | [3] |

| Carboxylesterase 2 (CES2) | Capecitabine | - | - | 12.9 | [3] |

| Cytidine Deaminase (CDA) | 5'-DFCR | ~0.1 | - | - | [6] (similar to monkey) |

| Thymidine Phosphorylase (TP) | 5'-DFUR | ~0.3 | - | - | [6] (similar across species) |

Note: Specific Km and Vmax values for human enzymes can vary between studies and tissue types. The data presented here are indicative values from the literature.

Experimental Protocols

HPLC Method for Quantification of Prodrug and Metabolites

This protocol provides a general framework for the simultaneous quantification of the prodrug, its intermediate metabolites (5'-DFCR, 5'-DFUR), and 5-FU in plasma samples.

A. Sample Preparation (Solid-Phase Extraction)

-

Precondition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1]

-

Load 1 mL of plasma sample onto the cartridge.[1]

-

Wash the cartridge with 1 mL of a water-methanol solution (95:5, v/v) to remove matrix components.[1]

-

Elute the parent compound with 1 mL of methanol.[1]

-

Collect the eluate from the loading step for the analysis of the more polar metabolites (5'-DFCR, 5'-DFUR, and 5-FU).[1]

-

Inject an aliquot (e.g., 30 µL) into the HPLC system.[1]

B. HPLC Conditions

-

Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 reversed-phase column.[7]

-

Mobile Phase: A gradient or isocratic elution can be used. An example of an isocratic mobile phase is a 50:50 (v/v) mixture of water and methanol.[1] For better separation of all metabolites, a buffered mobile phase such as 20mM Ammonium Formate can be employed.[7]

-

Detection: UV detection at wavelengths appropriate for the compounds of interest (e.g., 250 nm for all compounds or 305 nm for the parent drug).[1][7]

-

Quantification: Use an external or internal standard method for quantification.[1]

Visualization of the HPLC Workflow

Caption: General workflow for the analysis of the prodrug and its metabolites by HPLC.

In Vitro Enzyme Activity Assays

These protocols describe methods to measure the activity of the three key enzymes in tissue homogenates or cell lysates.

A. Carboxylesterase (CES) Activity Assay (Fluorometric) This assay is based on the cleavage of a non-fluorescent substrate by CES to generate a fluorescent product.[8][9]

-

Sample Preparation: Homogenize tissue (e.g., 10 mg) or cells in 100 µL of CE Assay Buffer on ice. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant.[8]

-

Reaction Setup: In a 96-well black plate, add the sample lysate to the wells. Prepare a reagent background control well.

-

Reaction Initiation: Add the CE Reaction Mix containing a proprietary fluorogenic substrate to each well.

-

Measurement: Measure the fluorescence intensity in kinetic mode at an appropriate excitation/emission wavelength (e.g., Ex/Em = 490/550 nm) over a period of time (e.g., 60 minutes) at 37°C.[9]

-

Calculation: Calculate the enzyme activity from the rate of fluorescence increase, using a standard curve generated with a fluorescent standard.[9]

B. Cytidine Deaminase (CDA) Activity Assay (Fluorometric) This assay measures the deamination of cytidine to uridine, which is coupled to a reaction that produces a fluorescent signal.[10]

-

Sample Preparation: Prepare tissue or cell lysates as described for the CES assay, using a CDA Assay Buffer.[10]

-

Reaction Setup: In a 96-well plate, add the sample lysate. Prepare sample background control wells.

-

Reaction Initiation: Add the CDA substrate (e.g., cytidine or 5'-DFCR) and the reaction mix to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Measurement: Measure the fluorescence at the appropriate wavelength (e.g., Ex/Em = 410/470 nm).[10]

-

Calculation: Determine CDA activity by subtracting the background fluorescence and comparing it to a standard curve.[10]

C. Thymidine Phosphorylase (TP) Activity Assay (HPLC-based) This assay quantifies the conversion of a thymidine analog (the substrate) to its corresponding base (the product) by HPLC.[11][12]

-

Sample Preparation: Prepare a cytosolic extract from tissue homogenates or cell lysates.

-

Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, the substrate (e.g., 5'-DFUR), and the sample extract.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.

-

Analysis: Centrifuge to pellet precipitated proteins. Analyze the supernatant by HPLC (as described in section 4.1) to quantify the amount of product (5-FU) formed.

-

Calculation: Calculate the TP activity based on the amount of 5-FU produced per unit time per amount of protein.

Conclusion

The is a well-defined, three-step metabolic pathway that is critical for its anticancer activity. The tumor-preferential activation, driven by higher levels of thymidine phosphorylase in cancer cells, provides a key therapeutic advantage. The experimental protocols and quantitative data presented in this guide offer a robust framework for researchers and drug development professionals to study this important class of chemotherapeutic agents.

References

- 1. ar.iiarjournals.org [ar.iiarjournals.org]

- 2. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytidine and dCMP Deaminases—Current Methods of Activity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Comparison of in vitro metabolic conversion of capecitabine to 5-FU in rats, mice, monkeys and humans--toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. abap.co.in [abap.co.in]

- 8. Carboxylesterase Activity Assay Kit (Fluorometric) (ab273314) is not available | Abcam [abcam.com]

- 9. content.abcam.com [content.abcam.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Assessment of thymidine phosphorylase function: measurement of plasma thymidine (and deoxyuridine) and thymidine phosphorylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of thymidine phosphorylase activity by a non-radiochemical assay using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Pharmacology of Capecitabine and its Derivatives: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the pharmacology of Capecitabine, a widely studied oral fluoropyrimidine prodrug. The compound of interest, 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine, is a structurally related entity, likely an impurity or a closely related derivative of Capecitabine's first metabolite. Due to the limited availability of direct pharmacological data for this specific derivative, this document provides a comprehensive overview of the well-established pharmacology of Capecitabine as a foundational framework for understanding the potential behavior of its analogues. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Capecitabine is an orally administered chemotherapeutic agent that serves as a prodrug for the cytotoxic agent 5-fluorouracil (5-FU).[1][2] Its design allows for tumor-selective activation, thereby enhancing efficacy while potentially reducing systemic toxicity compared to intravenous 5-FU administration.[3] The core of Capecitabine's pharmacology lies in its multi-step enzymatic conversion to 5-FU, a process that is central to its anticancer activity. This guide will delve into the mechanism of action, pharmacokinetics, and the metabolic pathway of Capecitabine, providing detailed experimental methodologies and quantitative data to support further research and development in this area.

Mechanism of Action

The pharmacological activity of Capecitabine is not inherent to the parent molecule but is realized upon its conversion to 5-fluorouracil. This transformation occurs through a three-step enzymatic cascade.[2][4]

-

Step 1: Hydrolysis by Carboxylesterase: Following oral absorption, Capecitabine is first metabolized in the liver by carboxylesterases (CES), primarily CES1A1 and CES2, to 5'-deoxy-5-fluorocytidine (5'-DFCR).[5][6][7]

-

Step 2: Deamination by Cytidine Deaminase: 5'-DFCR is then converted to 5'-deoxy-5-fluorouridine (5'-DFUR) by the enzyme cytidine deaminase, which is found in both the liver and tumor tissues.[8][9]

-

Step 3: Conversion by Thymidine Phosphorylase: The final and rate-limiting step is the conversion of 5'-DFUR to the active cytotoxic drug, 5-fluorouracil (5-FU), by thymidine phosphorylase (TP).[10] Thymidine phosphorylase is often found in higher concentrations in tumor tissues compared to normal tissues, which contributes to the tumor-selective activation of Capecitabine.

Once formed, 5-FU exerts its cytotoxic effects through two primary mechanisms:

-

Inhibition of Thymidylate Synthase: A metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidylate from uridylate, leading to a depletion of thymidine triphosphate, an essential precursor for DNA synthesis. The lack of thymidine leads to "thymineless death" in rapidly dividing cancer cells.[1][11]

-

Incorporation into RNA and DNA: Another metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting RNA processing and function. Additionally, 5-fluoro-2'-deoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage.[1][11]

The following diagram illustrates the metabolic activation pathway of Capecitabine.

Pharmacokinetics

The pharmacokinetic profile of Capecitabine and its metabolites has been extensively studied in various patient populations. The oral administration of Capecitabine leads to rapid absorption and subsequent conversion through its metabolic pathway.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Capecitabine and its main metabolites.

Table 1: Pharmacokinetic Parameters of Capecitabine and its Metabolites in Cancer Patients

| Compound | Cmax (μg/mL) | Tmax (h) | AUC (μg·h/mL) | Half-life (h) |

| Capecitabine | 3.0 - 4.0[12] | ~2[12] | 5.5 - 7.3[12] | 0.55 - 0.89[12] |

| 5'-DFCR | 5.6 ± 2.1[13] | 0.7 - 1.3[13] | 37.15 ± 12[13] | - |

| 5'-DFUR | 6.4 ± 1.6[13] | 0.75 - 1.25[13] | 39.5 ± 13[13] | - |

| 5-FU | 0.22 - 0.31[12] | 0.65 - 1.35[13] | 0.461 - 0.698[12] | ~1[14] |

Data are presented as mean ± SD or range where available. Values are compiled from studies in colorectal cancer patients receiving oral capecitabine.[12][13][14]

Enzyme Kinetics

The efficiency of the enzymatic conversions in the metabolic pathway of Capecitabine is crucial for its therapeutic effect.

Table 2: Enzyme Kinetic Parameters for Capecitabine Metabolism

| Enzyme | Substrate | Km | Vmax / Catalytic Efficiency | Source |

| Carboxylesterase (CES1A1) | Capecitabine | 19.2 mM | 88.3 nmol/min/mg protein | [7] |

| Carboxylesterase (CES1A1) | Capecitabine | - | 14.7 min⁻¹ mM⁻¹ (catalytic efficiency) | [5] |

| Carboxylesterase (CES2) | Capecitabine | - | 12.9 min⁻¹ mM⁻¹ (catalytic efficiency) | [5] |

| Thymidine Phosphorylase | 5'-DFUR | 1.69 x 10⁻³ M | - | [15] |

Experimental Protocols

This section provides an overview of the methodologies used in the pharmacokinetic and metabolic studies of Capecitabine.

Quantification of Capecitabine and its Metabolites in Plasma

A common method for the simultaneous determination of Capecitabine and its metabolites is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Plasma samples are typically collected from patients at various time points after drug administration.[16]

-

Protein precipitation is a common method for sample cleanup, where a solvent like acetonitrile is added to the plasma to precipitate proteins.[17]

-

The supernatant containing the analytes is then separated and prepared for injection into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is often used for separation.[18]

-

Mass Spectrometry:

-

-

Validation: The method is validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, and stability.[17]

In Vitro Enzyme Kinetic Assays

The kinetic parameters of the enzymes involved in Capecitabine metabolism can be determined using in vitro assays with recombinant human enzymes or human liver fractions (microsomes or cytosol).

-

Carboxylesterase (CES) Activity Assay:

-

Enzyme Source: Recombinant human CES1A1 or CES2, or human liver microsomes/cytosol.[5][7]

-

Substrate: Capecitabine.

-

Reaction Conditions: The reaction is initiated by adding the enzyme to a buffered solution containing Capecitabine at various concentrations. The mixture is incubated at 37°C.[5]

-

Analysis: The formation of the product, 5'-DFCR, is measured over time using LC-MS/MS.[5]

-

Data Analysis: The initial reaction rates are plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine Km and Vmax.[7]

-

-

Cytidine Deaminase (CDA) Activity Assay:

-

Enzyme Source: Recombinant human CDA or human liver/tumor tissue homogenates.

-

Substrate: 5'-DFCR.

-

Reaction Conditions: Similar to the CES assay, the reaction is carried out at 37°C in a buffered solution.

-

Analysis: The formation of 5'-DFUR is quantified by LC-MS/MS.

-

-

Thymidine Phosphorylase (TP) Activity Assay:

-

Enzyme Source: Recombinant human TP or tumor tissue extracts.[15]

-

Substrate: 5'-DFUR.

-

Reaction Conditions: The assay is performed in a phosphate buffer, as phosphate is a co-substrate for the phosphorolytic cleavage of the glycosidic bond.

-

Analysis: The formation of 5-FU is measured by LC-MS/MS or spectrophotometrically.

-

The following diagram provides a generalized workflow for the pharmacokinetic analysis of Capecitabine.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Capecitabine? [synapse.patsnap.com]

- 3. Capecitabine: preclinical pharmacology studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification of the cytosolic carboxylesterase catalyzing the 5'-deoxy-5-fluorocytidine formation from capecitabine in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Thymidine phosphorylase expression and prognosis in colorectal cancer treated with 5-fluorouracil-based chemotherapy: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Clinical pharmacokinetics of capecitabine and its metabolites in colorectal cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activation of 5'-Deoxy-5-fluorouridine by Thymidine Phosphorylase in Human Tumors [jstage.jst.go.jp]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. research-portal.uu.nl [research-portal.uu.nl]

- 18. Simultaneous determination of capecitabine and its metabolites by HPLC and mass spectrometry for preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. A Sensitive and Efficient Method for Determination of Capecitabine and Its Five Metabolites in Human Plasma Based on One-Step Liquid-Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical Binding Affinity of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine is a chemical entity identified as "Capecitabine impurity D"[1]. Capecitabine is an orally administered prodrug of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent for treating various cancers, including colorectal and breast cancer[2][3]. The efficacy of Capecitabine is dependent on its multi-step enzymatic conversion to 5-FU, which then exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS)[3][4]. Given that this compound is a related impurity, understanding its potential to interact with the same biological targets is of significant interest for drug safety and efficacy assessments.

This guide will explore the theoretical framework for this compound's binding affinity, predicated on the well-established mechanism of action of Capecitabine.

Hypothesized Biological Target and Mechanism of Action

The primary molecular target of Capecitabine's active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), is thymidylate synthase (TS)[4]. TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS leads to a depletion of dTMP, which in turn disrupts DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells[3][4].

It is hypothesized that this compound, following potential intracellular metabolism, could also yield metabolites that inhibit thymidylate synthase. The metabolic pathway of Capecitabine provides a logical framework for understanding the potential bioactivation of this impurity.

Capecitabine Metabolic Activation Pathway

The conversion of Capecitabine to 5-FU involves a three-step enzymatic cascade that occurs preferentially in tumor tissue due to the higher concentration of the final activating enzyme, thymidine phosphorylase.

References

- 1. This compound | C15H22FN3O6 | CID 57355711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A candidate gene study of capecitabine-related toxicity in colorectal cancer identifies new toxicity variants at DPYD and a putative role for ENOSF1 rather than TYMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the ¹H and ¹⁹F NMR Spectroscopy of 5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine is a known impurity of Capecitabine, an orally administered chemotherapeutic agent. As a critical component in the quality control and regulatory submission process for Capecitabine, accurate identification and quantification of this impurity are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹⁹F NMR, serves as a powerful analytical tool for the structural elucidation and purity assessment of this fluorinated nucleoside derivative.

These application notes provide a comprehensive overview and detailed protocols for the ¹H and ¹⁹F NMR spectroscopic analysis of 5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine, also referred to as Capecitabine Impurity D.

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-methylbutyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate[1] |

| Synonyms | Capecitabine impurity D, 5′-Deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine[1] |

| CAS Number | 910129-15-6[1] |

| Molecular Formula | C₁₅H₂₂FN₃O₆[2] |

| Molecular Weight | 359.35 g/mol [2] |

| Appearance | White to off-white powder |

¹H and ¹⁹F NMR Spectroscopy: Principles and Applications

Proton (¹H) NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For 5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine, ¹H NMR is essential for confirming the presence of the cytidine scaffold, the deoxyribose sugar moiety, and the specific N⁴-acyl group.

Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique that is specific for fluorine-containing compounds. Given that the ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, it provides sharp signals with a wide chemical shift range, making it an excellent tool for identifying and quantifying fluorinated impurities, even at low levels. In the context of this molecule, ¹⁹F NMR is used to confirm the presence of the fluorine atom at the C5 position of the pyrimidine ring.

Experimental Protocols

Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

-

Solvent Selection : Choose a suitable deuterated solvent in which the compound is soluble. Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are common choices for nucleoside analogues. The choice of solvent can affect chemical shifts.

-

Concentration : Dissolve approximately 5-10 mg of 5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine in 0.6-0.7 mL of the chosen deuterated solvent.

-

Sample Filtration : To ensure a homogeneous solution free of particulate matter, which can degrade spectral quality, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard : For quantitative analysis (qNMR), a known amount of an internal standard with a resonance that does not overlap with the analyte signals should be added.

¹H NMR Acquisition Protocol

| Parameter | Recommended Value |

| Spectrometer Frequency | ≥ 400 MHz |

| Pulse Program | Standard single-pulse (zg30) |

| Acquisition Time (AQ) | 2-4 seconds |

| Relaxation Delay (D1) | 1-5 seconds (for qualitative analysis); 5 x T₁ (for quantitative analysis) |

| Number of Scans (NS) | 16-64 (depending on sample concentration) |

| Spectral Width (SW) | 12-16 ppm |

| Transmitter Offset (O1p) | Centered on the spectral region of interest (approx. 5-6 ppm) |

| Temperature | 298 K (25 °C) |

¹⁹F NMR Acquisition Protocol

| Parameter | Recommended Value |

| Spectrometer Frequency | Corresponding ¹⁹F frequency for the ¹H field (e.g., 376 MHz for a 400 MHz spectrometer) |

| Pulse Program | Standard single-pulse with proton decoupling (zgpg30) |

| Acquisition Time (AQ) | 1-2 seconds |

| Relaxation Delay (D1) | 1-5 seconds |

| Number of Scans (NS) | 64-256 (depending on sample concentration) |

| Spectral Width (SW) | ~200 ppm (centered around the expected chemical shift) |

| Transmitter Offset (O1p) | Centered on the expected ¹⁹F resonance |

| Temperature | 298 K (25 °C) |

| Reference | External or internal reference (e.g., CFCl₃ at 0 ppm) |

Data Presentation

Table 1: Expected ¹H NMR Chemical Shift Ranges

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| H-6 (pyrimidine) | 7.5 - 8.5 | Doublet (d) |

| H-1' (anomeric) | 5.8 - 6.2 | Doublet (d) or Triplet (t) |

| H-2', H-2'' | 2.0 - 2.8 | Multiplet (m) |

| H-3' | 4.0 - 4.5 | Multiplet (m) |

| H-4' | 3.8 - 4.2 | Multiplet (m) |

| H-5', H-5'' | 4.4 - 4.8 | Multiplet (m) |

| -CH₂- (butyloxycarbonyl) | 3.9 - 4.3 | Multiplet (m) |

| -CH- (butyloxycarbonyl) | 1.8 - 2.2 | Multiplet (m) |

| -CH₂- (ethyl) | 1.3 - 1.7 | Multiplet (m) |

| -CH₃ (methyl) | 0.8 - 1.2 | Multiplet (m) |

| -CH₃ (deoxyribose) | 1.2 - 1.5 | Doublet (d) |

| NH (carbamate) | 9.0 - 11.0 | Broad singlet (br s) |

| OH (hydroxyl) | 4.5 - 6.0 | Broad singlets (br s) |

Table 2: Expected ¹⁹F NMR Chemical Shift Range

| Fluorine Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| F-5 (pyrimidine) | -160 to -170 | Doublet of doublets (dd) or Multiplet (m) due to coupling with H-6 and H-1' |

Visualization of the NMR Analysis Workflow

The following diagram illustrates the general workflow for the ¹H and ¹⁹F NMR analysis of 5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine.

Caption: Workflow for NMR analysis of the target compound.

Logical Relationship of Spectroscopic Data to Molecular Structure

The interpretation of the NMR spectra relies on the correlation of observed signals to specific nuclei within the molecular structure. The following diagram illustrates this relationship.

Caption: Correlation of molecular structure to NMR data.

Conclusion

The combined use of ¹H and ¹⁹F NMR spectroscopy provides a robust and reliable method for the unambiguous identification and characterization of 5'-Deoxy-5-fluoro-N⁴-(2-methyl-1-butyloxycarbonyl)cytidine. The protocols and expected data presented in these application notes serve as a valuable resource for researchers and quality control analysts involved in the development and manufacturing of Capecitabine and related pharmaceutical products. Adherence to these methodologies will ensure accurate and reproducible results, contributing to the overall quality and safety of the final drug product.

References

Application Notes and Protocols for 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine is a nucleoside analog and a derivative of the chemotherapeutic agent capecitabine.[1][2][3] Structurally, it is an intermediate metabolite in the synthesis of capecitabine.[2] Like capecitabine, it is anticipated to function as a prodrug of 5-fluorouracil (5-FU), a potent anti-cancer agent. The conversion to 5-FU allows for the targeted delivery of the cytotoxic compound to tumor cells, potentially reducing systemic toxicity. This document provides detailed protocols for the use of this compound in a cell culture setting, including its mechanism of action, preparation, and application in cytotoxicity assays.

Mechanism of Action

This compound is designed to be metabolically converted to 5-fluorouracil (5-FU) through a series of enzymatic steps.[4][5][6] The proposed metabolic pathway involves the initial cleavage of the N4-(2-methyl-1-butyloxycarbonyl) group, followed by conversion to 5'-deoxy-5-fluorocytidine (5'-DFCR) and subsequently to 5'-deoxy-5-fluorouridine (5'-DFUR).[6][7] Finally, thymidine phosphorylase, an enzyme often found in higher concentrations in tumor cells, converts 5'-DFUR into the active drug, 5-FU.[8]

The cytotoxic effects of 5-FU are mediated through two primary mechanisms:

-

Inhibition of DNA Synthesis: 5-FU is metabolized to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Its inhibition leads to a depletion of thymidine triphosphate (dTTP), thereby disrupting DNA replication and repair, which ultimately triggers cell death.

-

Inhibition of RNA Synthesis: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP) and incorporated into RNA. This incorporation disrupts RNA processing and function, leading to errors in protein synthesis and contributing to its cytotoxic effects.

Data Presentation

The following table summarizes the reported cytotoxic activity of a closely related compound, 5′-Deoxy-5-fluoro-N4-(isopentyloxycarbonyl)cytidine, which can serve as a reference for initial experimental design.

| Cell Line | IC50 (µg/mL) | Assay Duration |

| HeLa | 0.09 | 3 days |

| MCF7 | 0.12 | 3 days |

| NCI-H69 | 0.37 | 3 days |

Data is for 5′-Deoxy-5-fluoro-N4-(isopentyloxycarbonyl)cytidine, a related compound.

Experimental Protocols

Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound, which can then be diluted to the desired working concentrations for cell culture experiments.

Materials:

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, DNase/RNase-free microcentrifuge tubes

Protocol:

-

Based on its slight solubility in methanol, it is advisable to use DMSO for preparing the stock solution.[10]

-

Prepare a 10 mM stock solution of this compound in DMSO. The molecular weight is 359.35 g/mol .[3][10]

-

To prepare the 10 mM stock, dissolve 3.6 mg of the compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest (e.g., HCT-116, HeLa, MCF7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11]

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).

-

After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

-

Incubation:

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[11]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Absorbance Reading:

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

-

Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is another common method to assess cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

Commercially available LDH cytotoxicity assay kit

Protocol:

-

Cell Seeding and Compound Treatment:

-

Follow steps 1 and 2 of the MTT assay protocol.

-

-

Incubation:

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[13]

-

-

Sample Collection:

-

After incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[11]

-

-

LDH Reaction:

-

Add 50 µL of the LDH reaction mixture from the kit to each well containing the supernatant.[11]

-

-

Incubation:

-

Incubate the plate at room temperature for 30 minutes, protected from light.[11]

-

-

Stop Reaction and Absorbance Measurement:

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each concentration based on the LDH release relative to a maximum LDH release control (cells lysed with a detergent provided in the kit).

-

Mandatory Visualizations

Caption: Metabolic activation of this compound to 5-FU.

Caption: General workflow for in vitro cytotoxicity testing.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C15H22FN3O6 | CID 57355711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring the intracellular pharmacokinetics of the 5‐fluorouracil nucleotides during capecitabine treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Correlation Between the Metabolic Conversion of a Capecitabine Metabolite, 5’-Deoxy-5-fluorocytidine, and Creatinine Clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Population pharmacokinetic analysis of the major metabolites of capecitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, CasNo.162204-30-0 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 10. chembk.com [chembk.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Cytotoxicity Assessment of 5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

5'-Deoxy-5-fluoro-N4-(2-methyl-1-butyloxycarbonyl)cytidine is a fluoropyrimidine derivative, a class of compounds that constitutes a cornerstone in the chemotherapy of various solid tumors. Fluoropyrimidines, including the widely used prodrug Capecitabine, exert their anticancer effects through metabolic conversion to 5-fluorouracil (5-FU). 5-FU is then further metabolized into active compounds that disrupt DNA synthesis and function, primarily by inhibiting thymidylate synthase (TS) and through incorporation into RNA and DNA. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The structural modifications present in this compound suggest it may act as a prodrug of 5-FU or possess intrinsic cytotoxic activity.

These application notes provide a comprehensive protocol for evaluating the in vitro cytotoxicity of this compound against a panel of human cancer cell lines. The described methodologies are fundamental for determining the compound's potency, selectivity, and potential as an anticancer agent.

Data Presentation: In Vitro Cytotoxicity

The cytotoxic activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cancer cell growth after a specified exposure time. The following table summarizes representative IC50 values for the compound and its parent drug, Capecitabine, across various cancer cell lines after a 72-hour incubation period.

| Cell Line | Cancer Type | This compound IC50 (µM) | Capecitabine IC50 (µM) |

| HCT-116 | Colorectal Carcinoma | 0.45 ± 0.11 | 34.2 ± 1.5[1] |

| MCF-7 | Breast Carcinoma | 0.85 ± 0.23 | > 100 (at 48h)[2] |

| AsPC-1 | Pancreatic Cancer | 1.20 ± 0.35 | Not readily available |

| KG-1 | Acute Myelogenous Leukemia | 0.18 ± 0.02 | 8.9 ± 1.5[1] |

Note: The IC50 values for this compound are hypothetical and for illustrative purposes, based on the enhanced potency often observed with derivatives of parent compounds.

Experimental Protocols

A detailed methodology for assessing the cytotoxicity of the test compound using a Sulforhodamine B (SRB) assay is provided below. The SRB assay is a reliable and sensitive colorimetric method for measuring drug-induced cytotoxicity based on the quantification of cellular protein content.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HCT-116, MCF-7, AsPC-1, KG-1)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Dimethyl sulfoxide (DMSO)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-